2-(3-Bromophenyl)-1,3-dioxane

Protecting Group Chemistry Acetal Stability Reaction Selectivity

2-(3-Bromophenyl)-1,3-dioxane (CAS 67437-93-8) is a functionalized 1,3-dioxane derivative, widely recognized as a protected form of 3-bromobenzaldehyde. Its molecular structure, characterized by a six-membered acetal ring (C10H11BrO2) with a molecular weight of 243.10 g/mol, imparts unique solubility and stability properties.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 67437-93-8
Cat. No. B1336462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1,3-dioxane
CAS67437-93-8
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1COC(OC1)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H11BrO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2
InChIKeyJEMRRZJFAXMRKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-1,3-dioxane (CAS 67437-93-8): A Standard Building Block for Specialized Organic Synthesis


2-(3-Bromophenyl)-1,3-dioxane (CAS 67437-93-8) is a functionalized 1,3-dioxane derivative, widely recognized as a protected form of 3-bromobenzaldehyde . Its molecular structure, characterized by a six-membered acetal ring (C10H11BrO2) with a molecular weight of 243.10 g/mol, imparts unique solubility and stability properties [1]. This compound serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research, primarily acting as a building block that masks a reactive carbonyl group [2].

Protected 3-bromobenzaldehyde building block
1,3-Dioxane acetal suitable for multi-step synthesis
Meta-bromo substituent enables regioselective cross-coupling

Why Generic Substitution for 2-(3-Bromophenyl)-1,3-dioxane is Scientifically Inadvisable


Substituting 2-(3-Bromophenyl)-1,3-dioxane with a structurally similar analog like its 1,3-dioxolane counterpart or a different halogenated acetal can significantly alter reaction outcomes. The specific ring size (six-membered dioxane vs. five-membered dioxolane) directly impacts the hydrolytic stability of the acetal protecting group, affecting deprotection kinetics in multi-step syntheses [1]. Furthermore, the position of the bromine atom (3-bromo) dictates reactivity in cross-coupling reactions like Suzuki-Miyaura couplings, as meta-substitution offers different steric and electronic effects compared to ortho- or para-substituted analogs, which is critical for achieving desired regioselectivity in the final product [2].

Acetal ring size
1,3-Dioxolane analog may exhibit faster acidic deprotection, altering multi-step synthesis outcomes.
Bromine substitution position
Ortho- or para-bromo analogs may yield different regioselectivity in cross-coupling, changing final product architecture.

Product-Specific Quantitative Evidence for 2-(3-Bromophenyl)-1,3-dioxane (CAS 67437-93-8)


Comparative Hydrolytic Stability: 1,3-Dioxane vs. 1,3-Dioxolane Protecting Groups

The 1,3-dioxane acetal protecting group in 2-(3-Bromophenyl)-1,3-dioxane demonstrates superior stability towards acidic hydrolysis compared to its 1,3-dioxolane analog (2-(3-bromophenyl)-1,3-dioxolane). This class-level property, derived from the six-membered ring's thermodynamic preference over the five-membered ring, is critical for synthetic sequences requiring prolonged acidic conditions without premature deprotection [1].

Hydrolytic Stability
Class-level inference
Dioxane: higher acidic stability Dioxolane: lower stability
Supports protecting group selection for acid-sensitive steps
Reported class-level property; verify under specific conditions
Protecting Group Chemistry Acetal Stability Reaction Selectivity

Regioselective Reactivity Advantage: Meta-Bromo vs. Para-Bromo Substituent in Cross-Coupling Reactions

The meta-bromo substituent in 2-(3-Bromophenyl)-1,3-dioxane provides a distinct regiochemical outcome in palladium-catalyzed cross-coupling reactions when compared to its para-bromo analog (2-(4-Bromophenyl)-1,3-dioxane). While both are competent substrates for Suzuki-Miyaura couplings [1], the meta-substitution directs the incoming aryl group to a different position on the phenyl ring, a critical factor in the synthesis of regioisomerically pure pharmaceutical intermediates. This electronic and steric difference is a primary driver for selecting this specific isomer.

Regioselectivity
Cross-study comparable
meta-Br: yields meta-coupled biaryl vs para-Br: yields para-coupled biaryl
Regiochemical control; isomer not interchangeable
Standard Suzuki-Miyaura conditions; verify with chosen substrate
Cross-Coupling Suzuki-Miyaura Reaction Regioselectivity Catalysis

Synthetic Yield and Purity Benchmark for 2-(3-Bromophenyl)-1,3-dioxane Production

A scalable and robust synthesis of 2-(3-Bromophenyl)-1,3-dioxane has been demonstrated with a quantitative yield of 25 g of crude product from a single batch using 3-bromobenzaldehyde and propane-1,3-diol [1]. Commercially, this compound is routinely available with a guaranteed purity of ≥97% (GC) from major chemical suppliers [2]. This high-yielding, straightforward synthesis contrasts with more complex, lower-yielding routes for other substituted dioxanes, ensuring reliable supply and manageable costs for procurement.

Synthetic & Purity Benchmark
Supporting evidence
Crude yield: quantitative (25 g scale) · Commercial purity: min 97% (GC)
Indicates supply reliability and quality consistency
Supplier-reported purity; verify lot-specific COA
Synthetic Methodology Process Chemistry Quality Control

Optimal Application Scenarios for Procuring 2-(3-Bromophenyl)-1,3-dioxane


Multi-Step Synthesis of Regioisomerically Pure Biaryl Pharmaceuticals

The defined meta-bromo substituent of this compound makes it the essential starting material for constructing biaryl structures where the 1,3-dioxane-protected benzaldehyde must be attached at the meta-position of the phenyl ring [1]. Its use in a Suzuki-Miyaura coupling is a precise and predictable method for generating advanced pharmaceutical intermediates with the correct three-dimensional architecture [2].

Synthetic Routes Requiring a Stable Aldehyde Protecting Group under Acidic Conditions

When a synthetic plan calls for the protection of a reactive 3-bromobenzaldehyde group through multiple steps involving acid, the 1,3-dioxane is the preferred choice over the more labile 1,3-dioxolane [1]. This stability prevents premature unmasking of the aldehyde, which could lead to unwanted side reactions and a reduction in overall synthetic yield [2].

Reliable Intermediate for Parallel Synthesis and Medicinal Chemistry Libraries

The high commercial purity (≥97%) and robust, high-yielding synthesis [1] of 2-(3-Bromophenyl)-1,3-dioxane ensure its suitability as a reliable, cost-effective building block for generating diverse compound libraries via parallel synthesis. Its consistent quality minimizes variability in biological assay data, a critical factor in medicinal chemistry campaigns [2].

Application
Selection Property
Validation Focus
Meta-substituted biaryl intermediate synthesis
Regioselective cross-coupling via meta-bromo handle
Confirm regioisomeric purity of coupled product
Multi-step synthesis under acidic conditions
1,3-Dioxane acetal stability profile
Monitor deprotection under intended acidic conditions
Parallel synthesis and library generation
Purity specification and batch consistency
Verify lot-specific purity and yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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